molecular formula C22H17N3O5S2 B269900 N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Numéro de catalogue B269900
Poids moléculaire: 467.5 g/mol
Clé InChI: UUHSLPMRUTZBJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications as a therapeutic agent. BDBS is a benzimidazole derivative that has been synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.

Mécanisme D'action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is not fully understood, but it has been suggested that it may act by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has been shown to induce apoptosis in cancer cells, which may be mediated by the activation of caspases and the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and angiogenesis. It has been suggested that this compound may act by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and by inhibiting the activity of COX-2 and iNOS. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and catalase. It has been suggested that this compound may inhibit angiogenesis by reducing the expression of VEGF and MMP-9.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. This compound has been shown to exhibit potent anticancer activity in vitro and in vivo, and it has been suggested that it may have potential as a therapeutic agent for various diseases. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of this compound and to determine its efficacy and safety in vivo.

Orientations Futures

There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide. Further studies are needed to elucidate the molecular targets of this compound and to determine its efficacy and safety in vivo. It would also be interesting to investigate the potential use of this compound in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy. The development of new formulations of this compound, such as nanoparticles or liposomes, may also enhance its bioavailability and therapeutic efficacy. Finally, the study of this compound in animal models of various diseases may provide valuable insights into its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2-nitroaniline to 2-aminobenzimidazole, which is then reacted with 4-bromobenzoic acid to form the corresponding ester. The ester is then hydrolyzed to the corresponding carboxylic acid, which is coupled with 5-hydroxy-1,3-benzodioxole-4-carboxylic acid to give this compound. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may act by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to exhibit neuroprotective effects, and it has been suggested that it may act by reducing oxidative stress and inflammation.

Propriétés

Formule moléculaire

C22H17N3O5S2

Poids moléculaire

467.5 g/mol

Nom IUPAC

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C22H17N3O5S2/c26-21(23-15-10-11-19-20(12-15)30-14-29-19)13-31-22-24-17-8-4-5-9-18(17)25(22)32(27,28)16-6-2-1-3-7-16/h1-12H,13-14H2,(H,23,26)

Clé InChI

UUHSLPMRUTZBJS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5

SMILES canonique

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.